molecular formula C23H19ClN4O2 B2672820 1-(3-氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂环-3-基)脲 CAS No. 119487-12-6

1-(3-氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂环-3-基)脲

货号 B2672820
CAS 编号: 119487-12-6
分子量: 418.88
InChI 键: LUSQLJBVTOBLCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多态性和生物利用度增强

对 1-(3-氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)尿素的密切相关化合物的研究表明,多态性可以显着影响溶解和吸收特性,从而提高生物利用度。例如,对具有相似苯并二氮杂卓结构的化合物 YM022 的研究确定了两种结晶形式(α 和 β),以及通过喷雾干燥获得的无定形形式,在水溶性方面表现出差异。固体分散技术在体外和体内研究中提高了这些形式的生物利用度,表明操纵此类化合物的物理形式可以增强其药理有效性 (Yano 等人,1996)

抗炎特性

外周苯并二氮杂卓受体配体,包括结构上类似于 1-(3-氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)尿素的化合物,已在体内表现出抗炎作用。这些作用在动物炎症模型中观察到,例如小鼠角叉菜胶诱导的爪水肿。用特定配体预处理可抑制水肿形成,表明对炎症相关疾病具有潜在的治疗应用 (Torres 等人,1999)

非线性光学 (NLO) 应用

苯并二氮杂卓的衍生物,包括与所讨论化学结构相关的衍生物,已被研究其在光非线性应用中的潜力。对这类分子的 DFT 研究表明,它们表现出有希望的 NLO 应用特性,例如高二阶非线性光学敏感性。这些发现表明在光学技术材料的开发中具有潜在用途,突出了苯并二氮杂卓衍生物在药理应用之外的多功能性 (Shkir 等人,2022)

抗肿瘤活性

对某些尿素衍生物的研究揭示了潜在的抗肿瘤活性。对 1-芳基-3-(2-氯乙基)尿素的研究评估了它们对人腺癌细胞的细胞毒性,显示出与已知化疗剂相当或更强的细胞毒性作用。这表明 1-(3-氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)尿素的结构类似物可能成为开发新抗癌药物的先导 (Gaudreault 等人,1988)

属性

IUPAC Name

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)26-21(22(28)29)27-23(30)25-17-11-7-10-16(24)14-17/h2-14,21H,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQLJBVTOBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 3-chlorophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 233°-234° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。